Chromatographic Selectivity: Verified Resolution as a Critical Method Attribute for Ziprasidone Impurity Profiling
An AQbD study quantified the chromatographic resolution between Ziprasidone Impurity I and a neighboring impurity (Impurity III) as a critical method attribute (CMA). The selectivity factor, S (tb_imp. III − te_imp. x), was mathematically modeled and controlled to ensure baseline separation, directly impacting method reliability for quantifying this specific compound [1]. This demonstrates that the peak identity is not interchangeable with any co-eluting analog.
| Evidence Dimension | Chromatographic Selectivity (Critical Method Attribute for Peak Resolution) |
|---|---|
| Target Compound Data | Peak of 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one (Impurity I) requires monitoring of its end retention time (te_imp. x) to calculate the selectivity factor (S) against Impurity III [1]. |
| Comparator Or Baseline | Ziprasidone Impurity III (a critical co-eluting pair). The selectivity factor S = tb_imp. III − te_imp. x is a modeled CMA [1]. |
| Quantified Difference | The successful mathematical modeling of the selectivity factor S was used to compute a design space with a probability of π ≥ 80% for reliable separation, confirming a non-interchangeable peak identity [1]. |
| Conditions | Chaotropic RP-HPLC on an XTerra C8 column (150 × 4.6 mm, 3.5 µm) with a linear gradient of methanol and mobile phase containing a perchlorate anion [1]. |
Why This Matters
A validated, head-to-head resolution ensures that only an authenticated standard of this compound can confirm system suitability, directly safeguarding the accuracy of impurity quantification in every regulatory QC batch test.
- [1] Rmandić, M., et al. Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Pharmaceuticals 2023, 16(9), 1296. View Source
